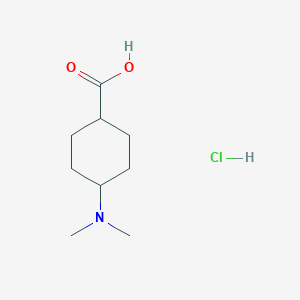
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a synthetic compound . It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations .
Molecular Structure Analysis
The molecular formula of trans-4-(Dimethylamino)cyclohexanecarboxylic acid is C9H17NO2 . Its average mass is 171.237 Da and its mono-isotopic mass is 171.125931 Da . The molecular formula of its hydrochloride form is C9H18ClNO2, with a molecular weight of 207.7.Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
- trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of analogs of antidepressants and central nervous system agents, such as spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, demonstrating marked inhibition of tetrabenazine-induced ptosis, a property common to most antidepressants (Martin et al., 1981).
Enhanced Drug Absorption
- Derivatives of this compound, particularly those related to tranexamic acid, have shown improved absorption rates compared to tranexamic acid itself. This enhancement in drug absorption is significant for therapeutic applications (Svahn et al., 1986).
Catalytic Applications
- The compound has also been used as a catalyst. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a salt of this compound, has been employed as a recyclable catalyst in the acylation of inert alcohols and phenols. This showcases its potential utility in various chemical synthesis processes (Liu et al., 2014).
Analgesic Properties
- Research into analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, a related compound, indicates that modifications of the carbonyl function in these substances can significantly impact their potency as pain relievers. This research provides insights into the development of new analgesics (Lednicer et al., 1981).
Photochemical Behavior
- The photochemical behavior of derivatives such as 4′-amino- and 4′-dimethylamino-substituted trans-2-styrylpyridine has been studied, indicating the potential use of these compounds in photochemical applications (Williams et al., 1965).
Polymer Synthesis
- This compound has played a role in the field of polymer chemistry, particularly in studies on the cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in polyesters. Such research is crucial for understanding and optimizing the properties of synthetic polymers (Kricheldorf & Schwarz, 1987).
Pharmaceutical Intermediate Synthesis
- It serves as a precursor in the synthesis of pharmaceutical intermediates, such as hydrochloride salt of trans-4-aminocyclohexanol, illustrating its importance in the pharmaceutical manufacturing process (Li Jia-jun, 2012).
Safety And Hazards
The safety data sheet for a related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and dust masks, should be used .
Propiedades
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)


![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
